2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate
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Overview
Description
2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an acetamido group, a chloro-substituted benzene ring, and an ethoxybenzene sulfonate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene rings. The process often includes electrophilic aromatic substitution reactions to introduce the chloro and ethoxy groups onto the benzene rings. The acetamido group is usually introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted benzene derivatives.
Scientific Research Applications
2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the chloro and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-chlorophenylboronic acid: Shares the acetamido and chloro groups but differs in the presence of a boronic acid moiety.
4-Acetamidophenyl 2-acetoxybenzoate: Similar acetamido group but with different substituents on the benzene ring.
Uniqueness
2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro, sulfonate) and electron-donating (ethoxy) groups on the benzene rings allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(2-acetamidophenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-3-22-15-9-8-12(17)10-16(15)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJGHHLJZBGTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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